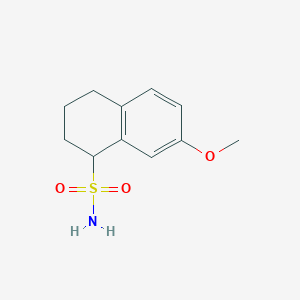
(R)-2-(1-Aminobutyl)-6-chlorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(1-Aminobutyl)-6-chlorophenol is a chiral compound with a specific stereochemistry, making it an important molecule in various fields of research and industry. Its structure consists of a phenol group substituted with a chlorine atom at the 6-position and an ®-1-aminobutyl group at the 2-position. This unique arrangement imparts specific chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminobutyl)-6-chlorophenol can be achieved through several synthetic routes. One common method involves the reaction of 6-chlorophenol with ®-1-aminobutane under specific conditions. The reaction typically requires a base, such as sodium hydroxide, to deprotonate the phenol group, allowing it to react with the amine group of ®-1-aminobutane. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-(1-Aminobutyl)-6-chlorophenol may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of chiral catalysts or chiral auxiliaries can enhance the enantioselectivity of the synthesis, ensuring the production of the desired ®-enantiomer.
化学反应分析
Types of Reactions
®-2-(1-Aminobutyl)-6-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
科学研究应用
®-2-(1-Aminobutyl)-6-chlorophenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ®-2-(1-Aminobutyl)-6-chlorophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenol group can form hydrogen bonds with target proteins, while the ®-1-aminobutyl group can interact with hydrophobic pockets, enhancing binding affinity. The chlorine atom may also contribute to the compound’s overall reactivity and specificity.
相似化合物的比较
®-2-(1-Aminobutyl)-6-chlorophenol can be compared with other similar compounds, such as:
(S)-2-(1-Aminobutyl)-6-chlorophenol: The enantiomer of the compound, which may have different biological activities and properties.
2-(1-Aminobutyl)-4-chlorophenol: A regioisomer with the chlorine atom at the 4-position instead of the 6-position.
2-(1-Aminobutyl)-6-bromophenol: A halogen-substituted analog with a bromine atom instead of chlorine.
These comparisons highlight the unique properties of ®-2-(1-Aminobutyl)-6-chlorophenol, such as its specific stereochemistry and substitution pattern, which can influence its reactivity and applications.
属性
分子式 |
C10H14ClNO |
|---|---|
分子量 |
199.68 g/mol |
IUPAC 名称 |
2-[(1R)-1-aminobutyl]-6-chlorophenol |
InChI |
InChI=1S/C10H14ClNO/c1-2-4-9(12)7-5-3-6-8(11)10(7)13/h3,5-6,9,13H,2,4,12H2,1H3/t9-/m1/s1 |
InChI 键 |
WQUXAJWABCMCGQ-SECBINFHSA-N |
手性 SMILES |
CCC[C@H](C1=C(C(=CC=C1)Cl)O)N |
规范 SMILES |
CCCC(C1=C(C(=CC=C1)Cl)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


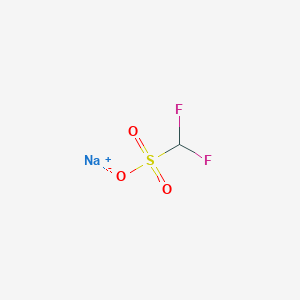
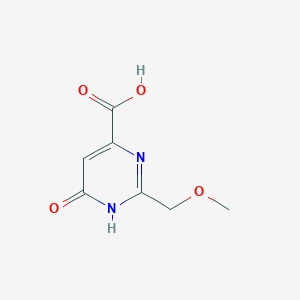
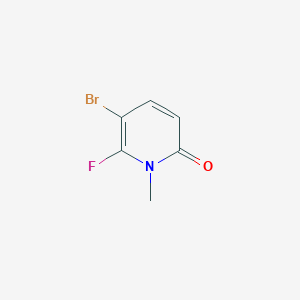
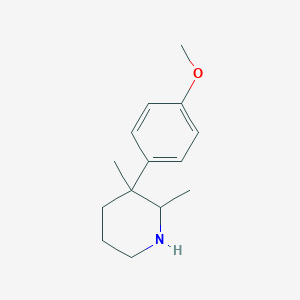

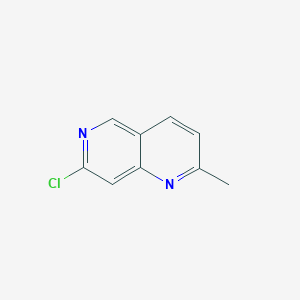
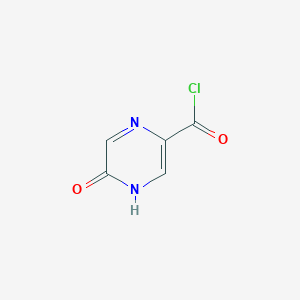

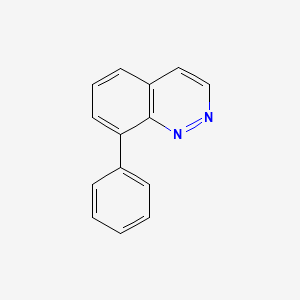
![2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12973965.png)
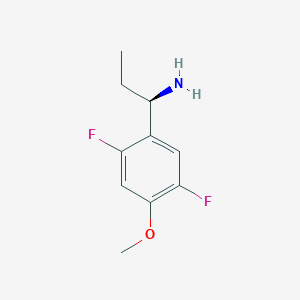
![(2-Aminobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B12973975.png)
![Thieno[3,2-c]pyridazine](/img/structure/B12973980.png)
